Product packaging for 4-(m-Tolylazo)-1-naphthol(Cat. No.:CAS No. 25476-96-4)

4-(m-Tolylazo)-1-naphthol

Cat. No.: B12158922
CAS No.: 25476-96-4
M. Wt: 262.30 g/mol
InChI Key: PBEJNOBUZDXAGT-UHFFFAOYSA-N
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Description

Significance of Azo Dyes in Contemporary Research

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the single largest and most versatile class of synthetic organic colorants. scienceworldjournal.org Their prominence in modern science and industry stems from their straightforward and cost-effective synthesis, high tinctorial strength, and remarkable stability. rsc.orgresearchgate.net The applications of azo dyes are extensive, ranging from the traditional dyeing of textiles, leather, and paper to high-technology fields. researchgate.netlookchem.com

In contemporary research, azo compounds are investigated for a wide array of functionalities. They are crucial as chromogenic reagents in analytical chemistry for the spectrophotometric detection of metal ions, owing to their ability to form stable metal chelates. rsc.orgresearchgate.netresearchgate.net Furthermore, their unique optical and electrical properties have garnered significant interest for use in molecular data processing and optical materials. rsc.orgeurjchem.com The biological activities of azo compounds are also a major focus, with studies exploring their potential as antimicrobial, antioxidant, and anticancer agents. smolecule.comsci-hub.senih.gov The metabolic breakdown of certain azo dyes into aromatic amines is also a subject of intense study in toxicology and environmental science. scienceworldjournal.org

Structural Classification and Research Landscape of Naphthol-Derived Azo Compounds

Azo dyes are structurally classified based on the number of azo groups in the molecule, leading to designations such as monoazo, disazo, and polyazo dyes. lookchem.comnih.gov A further classification is based on the nature of the aromatic or heteroaromatic rings linked by the azo group. Naphthol-derived azo compounds are formed through an azo coupling reaction, which involves the electrophilic substitution of a diazonium salt onto a naphthol molecule. lookchem.comnih.gov Naphthols, particularly 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol), are common coupling components due to their activated ring systems. atamankimya.com

A dominant feature in the research landscape of hydroxy-azo dyes, especially those where the hydroxyl group is positioned ortho or para to the azo linkage, is the phenomenon of azo-hydrazone tautomerism. rsc.orgsci-hub.se These compounds exist as an equilibrium mixture of two distinct tautomeric forms: the azo form (containing a -N=N- bond and a hydroxyl -OH group) and the hydrazone form (containing a C=N-NH- bond and a keto C=O group). rsc.orgsci-hub.se The position of this equilibrium is a subject of extensive research as it is influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and solid-state packing. rsc.orgoup.com This tautomerism is critical as it profoundly affects the dye's color, photostability, and chemical reactivity. rsc.orgresearchgate.net For instance, studies on 4-arylazo-1-naphthols confirm their existence as an equilibrium mixture of both tautomers in solution. rsc.orgacs.org

Scope and Research Directions Pertaining to 4-(m-Tolylazo)-1-naphthol

This compound is a monoazo dye that falls within the class of 4-arylazo-1-naphthols. Research on this specific compound and its close analogs focuses on its synthesis, detailed structural and spectroscopic characterization, and the exploration of its functional properties.

The synthesis of this compound follows the conventional diazotization-coupling procedure. scienceworldjournal.orgnih.gov This involves the diazotization of m-toluidine (B57737) using nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). scienceworldjournal.org The resulting m-tolyldiazonium salt is then coupled with 1-naphthol, which is typically dissolved in an alkaline solution to facilitate the electrophilic substitution at the C4 position (para to the hydroxyl group). nih.gov

Detailed Research Findings:

A primary research focus is the comprehensive characterization of the compound's structure and properties.

Azo-Hydrazone Tautomerism: As a 4-arylazo-1-naphthol, this compound is expected to exhibit azo-hydrazone tautomerism, coexisting as both the hydroxy-azo and keto-hydrazone forms. rsc.orgacs.org Research on the closely related 4-(p-tolylazo)-1-naphthol has shown that it undergoes photo-oxidation via its hydrazone tautomer, confirming the presence of this equilibrium. rsc.org The investigation of this tautomeric balance is fundamental to understanding its chemical behavior.

Spectroscopic Analysis: Characterization is achieved through various spectroscopic techniques. Based on studies of structurally similar compounds, such as 4-(2-hydroxyphenylazo)-1-naphthol, a typical spectroscopic profile can be outlined. nih.gov

Solvatochromism: Azo dyes often exhibit solvatochromism, where the color of the dye changes with the polarity of the solvent. scienceworldjournal.orgresearchgate.net This property arises from differential stabilization of the ground and excited electronic states by the solvent. Research on analogous azo dyes shows that the position of the maximum absorption wavelength (λmax) in the UV-Visible spectrum shifts, often to longer wavelengths (a bathochromic or red shift) as solvent polarity increases. scienceworldjournal.orgresearchgate.net This makes this compound a candidate for use as a probe for solvent polarity.

Applications in Chemical Analysis: Due to the chelating ability of the azo and hydroxyl groups, naphthol-based azo dyes are widely explored as colorimetric sensors for metal ions. researchgate.net For instance, the analog 4-(4-nitrophenylazo)-1-naphthol (B213142) is used as a reagent for the determination of magnesium. chemicalbook.com This suggests a promising research direction for this compound in the development of new analytical reagents.

Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O B12158922 4-(m-Tolylazo)-1-naphthol CAS No. 25476-96-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25476-96-4

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

4-[(3-methylphenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C17H14N2O/c1-12-5-4-6-13(11-12)18-19-16-9-10-17(20)15-8-3-2-7-14(15)16/h2-11,20H,1H3

InChI Key

PBEJNOBUZDXAGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Conventional Diazotization and Azo-Coupling Approaches for Arylazo-Naphthol Synthesis

The classical synthesis of 4-(m-Tolylazo)-1-naphthol involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a naphthol derivative. This method remains a fundamental technique in the production of azo dyes.

The synthesis of arylazo-naphthols is a two-step process. The first step involves the formation of an aromatic diazonium salt from a primary aromatic amine, such as m-toluidine (B57737). The second step is the coupling reaction between the diazonium salt and a coupling agent, in this case, 1-naphthol (B170400). tandfonline.com

The azo coupling reaction is an electrophilic aromatic substitution. wikipedia.org In this reaction, the aryldiazonium cation acts as the electrophile, and the activated aromatic compound, the naphthol, serves as the nucleophile. wikipedia.org The reaction with 1-naphthol typically occurs at the para position (position 4) relative to the hydroxyl group. If the para position is occupied, the coupling may occur at the ortho position (position 2). wikipedia.org The pH of the reaction medium is a critical factor; the reaction is most efficient in mildly acidic or neutral conditions, as a low pH can inhibit the reaction. organic-chemistry.org

Kinetic studies of azo coupling reactions with 2-naphthol-3,6-disulfonic acid have shown that the naphtholate anion is significantly more reactive than the undissociated naphthol, with reaction rates differing by several orders of magnitude. cdnsciencepub.com This highlights the importance of pH control, as it dictates the concentration of the more reactive naphtholate species.

The yield and purity of the resulting azo-naphthol derivative are highly dependent on the careful control of several reaction parameters.

Key parameters that are frequently optimized include:

Temperature: Diazotization reactions are typically carried out at low temperatures, often between 0 and 5°C, to ensure the stability of the diazonium salt. acs.org

pH: As mentioned, the pH of the coupling reaction is crucial. For coupling with phenols and naphthols, a slightly alkaline medium is often preferred to facilitate the formation of the more nucleophilic phenoxide or naphthoxide ion. wikipedia.orgorganic-chemistry.org

Concentration: Carrying out the coupling reaction at a higher concentration can increase the reaction rate. google.com

Solvent: The choice of solvent can influence the solubility of reactants and the stability of the diazonium salt.

ParameterConditionRationale
Temperature0-5 °CStabilizes the diazonium salt intermediate. acs.org
pHMildly acidic to neutral for couplingOptimizes the reactivity of the coupling component. organic-chemistry.org
ConcentrationHighIncreases the rate of the coupling reaction. google.com
Reactant RatioEquimolar or slight excess of one reactantEnsures complete conversion and maximizes yield.

Green Chemistry Principles in the Synthesis of Azo-Naphthol Compounds

In recent years, there has been a significant shift towards developing more environmentally friendly methods for synthesizing azo dyes, in line with the principles of green chemistry. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

A prominent green chemistry approach is the use of solvent-free synthesis, often facilitated by mechanical activation such as grinding. tandfonline.comrsc.org This technique, also known as mechanochemistry, involves the grinding of solid reactants together, which can lead to higher reaction rates and yields compared to traditional solution-based methods. tandfonline.com The higher concentration of reactants in the absence of a solvent often results in more favorable kinetics. tandfonline.com This method offers several advantages, including simplicity, reduced reaction times, easier work-up, and higher yields. tandfonline.comrsc.org

The use of heterogeneous solid acid catalysts, particularly at the nanoscale, has emerged as a powerful tool in the green synthesis of azo-naphthol compounds. These catalysts offer advantages such as high efficiency, reusability, and ease of separation from the reaction mixture.

Nano BF3·SiO2: Silica-supported boron trifluoride nanoparticles (nano BF3·SiO2) have been successfully employed as an efficient and eco-friendly solid acid catalyst for the synthesis of azo dyes under solvent-free conditions at room temperature. tandfonline.comresearchgate.net This method has been shown to be simple, rapid, and cost-effective. tandfonline.com An important advantage of this catalyst is the enhanced stability of the aryl diazonium salts supported on it, which can be stored for months at room temperature. tandfonline.comresearchgate.net

Magnetic Solid Acid Catalysts: Sulfonic acid-functionalized magnetic Fe3O4 nanoparticles (Fe3O4@SiO2-SO3H) have been utilized as a recyclable catalyst for the solvent-free synthesis of azo dyes via a grinding method. rsc.org This approach addresses several drawbacks of conventional methods, such as the need for low temperatures, the use of corrosive acids and alkalis, and the instability of diazonium salts. rsc.org The magnetic nature of the catalyst allows for its easy separation and reuse. rsc.orgnih.gov

Other nano-catalysts that have been explored for the synthesis of azo dyes include:

Nano-γ-Al2O3/Ti(IV) kashanu.ac.irkashanu.ac.ir

Kaolin-SO3H nanoparticles oiccpress.com

CatalystSynthetic ConditionsAdvantages
Nano BF3·SiO2Solvent-free, room temperature, grindingSimple, rapid, high yield, stable diazonium salts. tandfonline.comresearchgate.net
Magnetic Solid Acid (Fe3O4@SiO2-SO3H)Solvent-free, room temperature, grindingReusable catalyst, mild conditions, excellent conversion. rsc.org
Nano-γ-Al2O3/Ti(IV)Solvent-free, grindingShort reaction times, easy work-up, high yields. kashanu.ac.irkashanu.ac.ir
Kaolin-SO3H nanoparticlesSolvent-free, room temperatureEnvironmentally friendly, easy purification, high yields. oiccpress.com

A key goal in the synthesis of azo dyes is to maximize the yield of the desired product while minimizing the formation of byproducts. In conventional aqueous synthesis, the presence of water can lead to the formation of phenolic side products from the reaction of the diazonium salt with water. tandfonline.com

One effective strategy to prevent this is to perform the reaction under solvent-free conditions. tandfonline.com By eliminating water from the reaction medium, the competing hydrolysis of the diazonium salt is avoided, leading to a cleaner reaction and higher purity of the final azo dye. The use of solid acid catalysts like nano BF3·SiO2 in a solvent-free system also helps to prevent the generation of side products. tandfonline.combiointerfaceresearch.com

Derivatization Strategies for Functionalized Naphthol-Azo Systems

The inherent reactivity of the aromatic rings in this compound provides a versatile platform for a variety of chemical modifications. These derivatization strategies are crucial for modulating the electronic and steric properties of the molecule, which in turn influences its coordination behavior and the architecture of the resulting metal complexes.

Introduction of Substituents on Aromatic Moieties

The tolyl and naphthyl rings of this compound are amenable to a range of electrophilic and nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Electrophilic Aromatic Substitution:

The electron-rich nature of the naphthol ring and the activating effect of the hydroxyl and azo groups make the molecule susceptible to electrophilic attack. The positions ortho and para to the hydroxyl group on the naphthol ring are particularly activated. Similarly, the tolyl ring can undergo electrophilic substitution, with the directing influence of the methyl group favoring substitution at the ortho and para positions.

Common electrophilic substitution reactions that can be employed for the derivatization of this compound include:

Halogenation: Introduction of chloro, bromo, or iodo groups can be achieved using reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. These halogenated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions.

Nitration: The introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule and can be subsequently reduced to an amino group, providing a handle for further derivatization.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H), which can enhance the water solubility of the dye and also serve as a coordination site for metal ions.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, onto the aromatic rings, further modifying the steric and electronic environment of the ligand.

Reaction Reagent Typical Position of Substitution (Naphthyl Ring) Typical Position of Substitution (Tolyl Ring)
HalogenationNBS, NCSOrtho to -OHOrtho/Para to -CH₃
NitrationHNO₃/H₂SO₄Ortho to -OHOrtho/Para to -CH₃
SulfonationFuming H₂SO₄Ortho to -OHOrtho/Para to -CH₃
Friedel-Crafts AcylationAcyl chloride/AlCl₃Ortho to -OHOrtho/Para to -CH₃

Nucleophilic Aromatic Substitution:

While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAAr) can be employed, particularly on derivatives that have been activated by the introduction of strong electron-withdrawing groups, such as nitro groups. For instance, a nitro-substituted derivative of this compound could undergo nucleophilic displacement of the nitro group by various nucleophiles, such as alkoxides, thiolates, or amines. This provides a complementary strategy to electrophilic substitution for the introduction of a different set of functional groups.

Synthesis of Metal Complexes and Supramolecular Architectures

The azo and hydroxyl groups of this compound and its derivatives provide excellent coordination sites for a wide range of metal ions, leading to the formation of stable metal complexes. The geometry and nuclearity of these complexes are influenced by the nature of the metal ion, the coordination environment, and the steric and electronic properties of the ligand.

The synthesis of these metal complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent system. The reaction conditions, such as temperature, pH, and stoichiometry, can be varied to control the formation of the desired product.

Coordination Modes and Metal Complexes:

The this compound ligand can coordinate to metal ions in a variety of modes. The most common mode involves chelation through the hydroxyl oxygen and one of the azo nitrogen atoms, forming a stable six-membered ring. This bidentate coordination is prevalent in the formation of mononuclear and binuclear complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II).

Metal Ion Typical Coordination Geometry Ligand to Metal Ratio Resulting Complex Type
Cu(II)Square Planar or Distorted Octahedral1:1 or 2:1Mononuclear or Binuclear
Ni(II)Square Planar or Octahedral2:1Mononuclear
Co(II)Tetrahedral or Octahedral2:1Mononuclear
Zn(II)Tetrahedral2:1Mononuclear

Supramolecular Architectures:

The strategic introduction of functional groups onto the this compound scaffold can be exploited to direct the self-assembly of metal complexes into higher-order supramolecular architectures. Non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a crucial role in the formation of these extended structures.

For instance, the introduction of carboxylic acid or pyridine moieties on the ligand can provide additional coordination sites, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). These materials are of significant interest due to their potential applications in gas storage, catalysis, and sensing. The interplay between the coordination bonds and the weaker intermolecular interactions dictates the final topology and properties of the resulting supramolecular assembly. The planar nature of the naphthyl and tolyl rings also promotes π-π stacking interactions, which can contribute to the stability and dimensionality of the crystal packing.

Advanced Spectroscopic and Crystallographic Structural Elucidation

Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the stretching and bending of different bonds. For azo-naphthol compounds, FTIR is particularly useful for identifying key functional groups.

The stretching vibration of the azo group (–N=N–) is a characteristic feature in the FTIR spectrum of azo dyes, typically appearing in the range of 1500-1400 cm⁻¹ researchgate.net. For instance, in some azo-based dyes, this peak is observed around 1500 cm⁻¹ researchgate.net. The exact position of this band can indicate the double bond character of the azo group researchgate.net. The spectrum also reveals the presence of the hydroxyl (–OH) group, which exhibits a broad absorption band in the region of 3450–3300 cm⁻¹, often broadened due to hydrogen bonding with a nitrogen atom researchgate.net.

Other significant vibrations include the C=C stretching of the aromatic rings, which gives rise to strong bands around 1590 cm⁻¹, and the aromatic C–H stretching vibrations appearing near 2900 cm⁻¹ researchgate.net. The presence of the methyl group (–CH₃) from the tolyl moiety would be indicated by C-H stretching and bending vibrations.

Table 1: Typical FTIR Vibrational Frequencies for 4-(m-Tolylazo)-1-naphthol

Vibrational ModeExpected Frequency Range (cm⁻¹)
O–H Stretch (H-bonded)3450–3300 (broad)
Aromatic C–H Stretch~3050
Aliphatic C–H Stretch (CH₃)2960–2850
C=C Aromatic Ring Stretch1600–1580
N=N Azo Stretch1500–1400
O–H Bend1410–1310
C–N Stretch1335–1250
C–O Stretch1260–1180

Raman Spectroscopy Applications in Azo Dye Characterization

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the characterization of azo dyes, Raman spectroscopy can effectively probe the azo linkage and the carbon skeleton of the aromatic rings.

The –N=N– stretching vibration, which can be weak in the FTIR spectrum, often gives a strong signal in the Raman spectrum. This allows for a more definitive identification of the azo group. The analysis of Raman spectra, in conjunction with theoretical calculations, can provide a detailed understanding of the vibrational modes of the molecule researchgate.net. The different substitution patterns in the azobenzene moiety can lead to significant changes in the Raman spectrum, aiding in the structural confirmation researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and through-space interactions.

Proton (¹H) NMR Studies of Azo-Naphthol Systems, Including Tautomeric Forms

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In azo-naphthol systems, a key aspect that can be investigated by ¹H NMR is the phenomenon of azo-hydrazone tautomerism. These molecules can exist as an equilibrium between the azo form (containing an –OH group and an –N=N– bond) and the hydrazone form (containing a C=O group and a >N–NH– bond).

The chemical shift of the hydroxyl proton in the azo form or the N-H proton in the hydrazone form is particularly informative. A signal appearing at a very downfield chemical shift (e.g., ~15 ppm) is often indicative of the N-H proton of the hydrazone tautomer, which is involved in a strong intramolecular hydrogen bond academie-sciences.fr. The integration of the signals corresponding to the aromatic protons of the tolyl and naphthol rings allows for the confirmation of the substitution pattern. The coupling patterns (splitting of signals) reveal the connectivity between adjacent protons.

The position of the tautomeric equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents unifr.ch. In many cases, the hydrazone form is found to be the predominant tautomer in the solid state for similar azo-naphthol dyes researchgate.net.

Table 2: Expected ¹H NMR Chemical Shifts for Tautomeric Forms of this compound in CDCl₃

ProtonAzo Tautomer (δ, ppm)Hydrazone Tautomer (δ, ppm)
OH/NH5.0–9.0 (broad)14.0–16.0
Aromatic H (Naphthol)7.0–8.57.0–8.5
Aromatic H (Tolyl)7.0–7.87.0–7.8
CH₃~2.4~2.4

Multidimensional NMR Techniques for Complex Structural Elucidation

For a more detailed and unambiguous assignment of the ¹H and ¹³C NMR spectra, multidimensional NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the tolyl and naphthol ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached.

These advanced NMR methods are crucial for definitively assigning all the proton and carbon signals, especially for complex structures where simple one-dimensional spectra may be ambiguous.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Crystallographic studies on similar azo-naphthol compounds have shown that the hydrazone tautomer is often the predominant form in the solid state researchgate.net. The crystal structure would reveal the planarity of the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of the molecules in the crystal lattice. For instance, in related structures, the naphthalene (B1677914) system is observed to be nearly planar mdpi.com. The determination of the N-N and N-C bond lengths can provide further insight into the electronic structure and the extent of delocalization within the molecule mdpi.com.

The crystal structure would also definitively establish the trans or cis configuration of the azo group, with the trans isomer being the more stable and commonly observed form. The analysis of the crystal packing can provide insights into the material properties of the dye.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the electronic properties of chromophoric molecules like this compound. The color of the dye is a direct result of its absorption of light in the visible region of the electromagnetic spectrum. The spectrum arises from the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The chromophore of this compound consists of the conjugated π-electron system spanning the tolyl ring, the azo group (-N=N-), and the naphthol ring system. The UV-Vis spectrum of such compounds typically displays several absorption bands:

Intense bands in the UV region (200-350 nm): These are generally attributed to high-energy π→π* transitions within the aromatic rings (tolyl and naphthyl moieties).

A broad, less intense band in the visible region (400-550 nm): This characteristic band is responsible for the compound's color. It is often assigned to an n→π* transition, involving the non-bonding lone pair electrons on the nitrogen atoms of the azo group, or a π→π* transition of the entire conjugated system. The position of this band is highly sensitive to the molecular structure and its environment. conscientiabeam.com

The spectrum of the closely related 4-(phenylazo)-1-naphthol shows a strong absorption maximum (λmax) in the visible region around 470 nm, which is characteristic of the keto-hydrazone tautomer. nist.gov The azo-enol form typically absorbs at shorter wavelengths. Therefore, UV-Vis spectroscopy can also provide evidence for the predominant tautomeric form in solution.

Table 3: Typical Electronic Absorption Characteristics for 4-Arylazo-1-naphthol Dyes.
Wavelength Region (nm)AssignmentTypical Molar Absorptivity (ε)
~250-280π→π* (Naphthyl Ring)High
~320-350π→π* (Azo Group/Phenyl Ring)Moderate-High
~450-500n→π* / π→π* (Full Chromophore)Moderate

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. nih.gov This effect is particularly pronounced in azo naphthol dyes due to the significant change in dipole moment upon electronic excitation and the influence of the solvent on the tautomeric equilibrium.

The position of the main absorption band in the visible spectrum of this compound is expected to be highly dependent on the solvent's properties, such as its polarity, hydrogen-bonding capability, and refractive index. Studies on 4-arylazo-1-naphthols have shown that the keto-hydrazone tautomer is favored in nonpolar solvents, while the azo-enol tautomer can be stabilized in polar, protic solvents. acs.org

Positive Solvatochromism (Bathochromic Shift): An increase in solvent polarity may stabilize the more polar excited state relative to the ground state, leading to a shift of the absorption maximum to a longer wavelength (a red shift).

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more stabilized by polar solvents than the excited state, a shift to a shorter wavelength (a blue shift) is observed.

By systematically measuring the UV-Vis spectra in a series of solvents with varying polarities, it is possible to probe the nature of the ground and excited states and gain further insight into the tautomeric behavior of the dye in solution.

Table 4: Illustrative Solvatochromic Shifts (λmax, nm) for a Representative Azo Naphthol Dye in Various Solvents.
SolventPolarity (Dielectric Constant)λmax (nm)
Hexane1.88465
Chloroform4.81475
Ethanol24.55480
Acetonitrile (B52724)37.5470
Dimethylformamide (DMF)38.25490

Computational Chemistry and Theoretical Modeling of 4 M Tolylazo 1 Naphthol

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

DFT has become a standard method for studying the electronic structure of molecules. nih.govmdpi.com It provides a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules like azo dyes. mdpi.comacs.orgcyberleninka.ru DFT calculations are instrumental in determining optimized geometries, vibrational frequencies, and the distribution of electronic charge in the ground state.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For azo dyes like 4-(m-Tolylazo)-1-naphthol, DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or higher, can predict the planar or near-planar geometry of the azo-aromatic system. researchgate.netresearchgate.net

Table 1: Representative Calculated Geometric Parameters for Azo-Naphthol Scaffolds

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
N=N 1.25 -
C-N (Azo-Aryl) 1.42 -
C-O (Naphthol) 1.36 -
C-N-N - 113-115
C-C-N - 115-125

Note: Data is generalized from computational studies on similar azo dye structures. Actual values for this compound require specific calculation.

Electronic energy calculations provide the total energy of the molecule in its optimized state. This value is crucial for comparing the relative stability of different isomers or tautomers and for calculating thermodynamic properties. researchgate.netresearchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. ijapm.orgrsc.org By analyzing the computed vibrational modes, specific experimental spectral bands can be assigned to particular molecular motions, such as stretching, bending, or wagging of specific bonds or functional groups. derpharmachemica.com

For this compound, key vibrational modes include:

O-H Stretch: The hydroxyl group typically shows a strong, broad band in the IR spectrum, usually in the range of 3200-3600 cm⁻¹. DFT calculations can predict the exact frequency, which is sensitive to intramolecular hydrogen bonding with the azo nitrogen.

C-H Stretch: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. researchgate.net

N=N Stretch: The characteristic azo group stretching vibration is found in the 1380–1440 cm⁻¹ range. derpharmachemica.com Its exact position and intensity are key identifiers in vibrational spectra.

C-N Stretch: The stretching of the carbon-nitrogen bonds connecting the azo group to the aromatic rings typically appears in the 1130–1200 cm⁻¹ region. derpharmachemica.com

Theoretical calculations often yield harmonic frequencies, which are systematically higher than experimental values. To improve agreement, calculated frequencies are often scaled by an empirical factor (e.g., 0.96 for B3LYP). derpharmachemica.com The correlation between predicted and experimental spectra validates the accuracy of the computed molecular structure. ijapm.org

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Modes in Azo Dyes

Vibrational Mode Calculated Range (cm⁻¹) Experimental Range (cm⁻¹)
O-H Stretch 3300-3700 3200-3600
Aromatic C-H Stretch 3050-3150 3000-3100
C=C Aromatic Stretch 1450-1600 1430-1625 derpharmachemica.com
N=N Azo Stretch 1400-1450 1380-1440 derpharmachemica.com
C-N Stretch 1150-1220 1130-1200 derpharmachemica.com

Note: Ranges are typical for this class of compounds and are used for spectroscopic correlation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is calculated from the total electron density and is useful for predicting how a molecule will interact with other charged species. researchgate.net The MEP map identifies regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential).

For this compound, the MEP map would reveal:

Negative Regions (Red/Yellow): These are areas of high electron density, representing sites susceptible to electrophilic attack. The most negative potential is expected around the oxygen atom of the hydroxyl group and the nitrogen atoms of the azo bridge, due to the presence of lone pairs of electrons. researchgate.net

Positive Regions (Blue): These are areas of low electron density, indicating sites for nucleophilic attack. The most positive potential is typically located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. researchgate.net

Neutral Regions (Green): These areas represent the nonpolar parts of the molecule, such as the carbon-hydrogen bonds of the aromatic rings.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. nih.govimist.ma It allows for the calculation of electronic transition energies, which are fundamental to understanding a molecule's color and photophysical behavior. mdpi.comnih.gov

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of vertical electronic excitations from the ground state to various excited states. researchgate.netkoreascience.kr The results are typically presented in terms of excitation energy (in eV), oscillator strength (a dimensionless quantity, f, that indicates the intensity of the transition), and the corresponding maximum absorption wavelength (λmax). mdpi.com

For azo dyes like this compound, the UV-Vis spectrum is characterized by two main types of transitions:

A strong, high-energy band in the UV region, attributed to a π → π* transition primarily localized on the aromatic rings.

A weaker, lower-energy band in the visible region, which is responsible for the dye's color. This band is typically due to an n → π* transition involving the lone pair electrons on the azo nitrogen atoms and the π* orbitals of the azo bridge and aromatic system.

The choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) can significantly impact the accuracy of the predicted excitation energies. nih.govacs.org Solvation effects are also crucial and can be modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com Theoretical spectra are often in good qualitative agreement with experimental data, helping to assign the nature of the observed electronic transitions. researchgate.net

Table 3: Typical TD-DFT Results for Electronic Transitions in Azo-Naphthol Dyes

Transition Type Excitation Energy (eV) Oscillator Strength (f) Wavelength (λmax, nm)
π → π* > 3.5 > 0.5 (Strong) < 350
n → π* 2.5 - 3.0 < 0.1 (Weak) 410 - 500

Note: Values are representative and depend on the specific molecular structure, functional, and solvent model used in the calculation.

TD-DFT can be used to explore the potential energy surface (PES) of the excited state. researchgate.net The PES describes how the energy of the molecule changes as its geometry is altered in the excited state. This is crucial for understanding photochemical reactions and relaxation pathways after light absorption.

For molecules with hydroxyl groups adjacent to potential proton acceptors, such as the azo nitrogen in this compound, a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) can occur. mdpi.comresearchgate.net Upon photoexcitation, the acidity of the hydroxyl proton increases significantly, and it may transfer to a nearby acceptor site within the same molecule. mdpi.com

Computational studies can model this process by:

Confirming Hydrogen Bond Strengthening: Calculations of bond lengths and vibrational frequencies in the first excited state (S1) can show that the intramolecular O-H···N hydrogen bond becomes stronger upon excitation. researchgate.net

Constructing Potential Energy Curves: By calculating the energy profile along the proton transfer coordinate (the O-H bond distance), a potential energy barrier for the ESIPT process can be determined in both the ground (S0) and excited (S1) states. A significantly lower barrier in the S1 state indicates that ESIPT is a favorable de-excitation pathway. researchgate.net

Understanding the excited-state dynamics and intermolecular interactions, such as ESIPT and solvent reorganization, is key to explaining the fluorescence properties (or lack thereof) and photostability of the dye. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations offer a window into its dynamic behavior, including how it interacts with surfaces and how its shape changes in different chemical environments.

MD simulations are instrumental in exploring how azo dyes like this compound adsorb onto various surfaces. These simulations can model the process of a molecule approaching and binding to a material, revealing the key forces and molecular orientations involved.

Theoretical studies on similar azo dyes demonstrate that adsorption is often a complex interplay of physical and chemical forces. For instance, the adsorption of the azo dye Congo Red has been described as a multilayer process involving both electrostatic attraction and hydrogen bonding. iwaponline.com In the case of 4-(4-nitrophenylazo)-1-naphthol (B213142), a structurally related compound, studies suggest a physisorption mechanism on aluminum surfaces, where weaker van der Waals forces are dominant. arabjchem.org

Computational models, such as those based on Density Functional Theory (DFT), have been used to predict the adsorption energies and geometries of azo dyes on surfaces like graphene and boron nitride. dtic.mildtic.mil For the dye Brilliant Yellow, calculations predicted adsorption energies of approximately -2.1 eV on both surfaces, with the molecule situated about 3.5 Å from the surface, which is characteristic of dispersion-driven physisorption. dtic.mil These studies also indicate that significant charge transfer can occur between the dye and the surface, depending on the electronic properties of the material. dtic.mildtic.mil For this compound, similar mechanisms involving its azo group and aromatic rings are expected to govern its adsorption onto various substrates. The process can be optimized and understood by establishing equilibrium curves using models like the Langmuir adsorption isotherm. nih.gov

Table 1: Predicted Adsorption Characteristics of Azo Dyes on 2D Materials Note: Data is based on the related azo dye Brilliant Yellow as a model for this compound.

Surface Adsorption Energy (trans configuration) Adsorption Energy (cis configuration) Predicted Distance Charge Transfer Mechanism
Graphene -2.1 eV dtic.mil -1.6 eV dtic.mil ~3.5 Å dtic.mil Charge transfer from N=N and C=C atoms to the surface. dtic.mildtic.mil
Boron Nitride -2.1 eV dtic.mil -1.6 eV dtic.mil ~3.5 Å dtic.mil Essentially no charge transfer due to the large band gap. dtic.mildtic.mil

The three-dimensional shape, or conformation, of this compound is not static. It can flex and change, particularly in response to its environment. MD simulations allow researchers to observe these conformational dynamics and assess the molecule's stability in various solvents or matrices.

Studies on related 1-naphthol (B170400) derivatives show that the surrounding solvent environment critically influences molecular behavior. researchgate.net All-atom MD simulations combined with quantum mechanical/molecular mechanical (QM/MM) modeling can explore the intricate hydrogen bonding networks and solvation shell dynamics. researchgate.net For this compound, the polarity of the solvent and its ability to form hydrogen bonds would significantly impact the rotation around the azo linkage and the orientation of the tolyl and naphthol rings. For example, in aqueous environments, the formation of structured, rigid hydrogen bond networks can hinder certain molecular motions and stabilize specific conformations. researchgate.net Understanding these dynamics is crucial for predicting the molecule's properties and reactivity in different applications.

Theoretical studies provide a detailed picture of the interactions between this compound and well-defined surfaces. Using quantum mechanical calculations, it is possible to map out the potential energy surface of the molecule as it interacts with an interface, identifying the most stable binding sites and orientations.

For example, DFT calculations for the azo dye Brilliant Yellow on graphene and boron nitride monolayers have characterized the interaction between the dye and these two surfaces with vastly different electronic properties. dtic.mil On the conductive graphene surface, the electronic states near the Fermi level are dominated by contributions from both the surface and the dye's conjugated system (N=N and C=C atoms). dtic.mil In contrast, on the insulating boron nitride surface, the dye's electronic states occupy the material's large band gap, indicating a weaker electronic coupling. dtic.mil Such theoretical approaches can predict how the hydroxyl (-OH) group, the azo bridge (-N=N-), and the aromatic rings of this compound would interact with specific surfaces, guiding the design of materials with tailored interfacial properties.

Quantum Chemical Calculations for Intermolecular Interactions and Charge Analysis

Quantum chemical calculations delve into the electronic structure of molecules to provide a precise description of bonding, charge distribution, and intermolecular forces. These methods are essential for a quantitative understanding of the non-covalent interactions that dictate the supramolecular chemistry of this compound.

Weak non-covalent interactions are fundamental to the structure and function of many chemical and biological systems. rsc.orgnih.gov For this compound, hydrogen bonding and π-stacking are particularly important.

Hydrogen Bonding: The hydroxyl (-OH) group on the naphthol ring can act as a hydrogen bond donor, while the nitrogen atoms of the azo group can act as acceptors. Intramolecular hydrogen bonds can form between the hydroxyl hydrogen and one of the azo nitrogens, influencing the planarity and stability of the molecule. hepvs.ch Quantum chemical calculations can precisely determine the strength and geometry of these bonds.

π-Stacking: The flat, electron-rich surfaces of the tolyl and naphthol aromatic rings can interact with each other or with other aromatic molecules through π-stacking forces. researchgate.net These dispersion-driven interactions are crucial for the aggregation of dye molecules and their binding to aromatic surfaces. Studies on related molecules like 4-methoxy-1-naphthol show that π-π stacking interactions, reinforced by hydrogen bonds, can lead to the formation of well-ordered molecular chains in the solid state. nih.gov

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to identify and characterize these weak interactions. wikipedia.orgamercrystalassn.orgwiley-vch.de

The distribution of electrons within the this compound molecule is not uniform and can be significantly altered by chemical interactions or excitation with light. Quantum chemical methods allow for a detailed assessment of this charge distribution.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer and hyperconjugative interactions within a molecule. nih.govaimspress.com It translates the complex wave function into a simple Lewis structure, revealing how electrons are shared between atoms and how charge is delocalized. researchgate.netresearchgate.net For azo dyes, NBO analysis can quantify the charge transfer between donor and acceptor groups, which is critical for understanding their color and electronic properties. researchgate.net For instance, analysis can reveal significant charge transfer from the lone pairs of oxygen or nitrogen atoms to anti-bonding orbitals elsewhere in the molecule, indicating stabilizing delocalization effects. acadpubl.eu

Table 2: Key NBO Donor-Acceptor Interactions (Hypothetical for this compound) Note: This table illustrates typical interactions identified by NBO analysis in similar molecules.

Donor NBO (Lewis Type) Acceptor NBO (Non-Lewis Type) Interaction Energy (E(2) in kcal/mol) Type of Interaction
LP (1) N (Azo) π* (C-C) Naphthyl ring High n → π*
LP (2) O (Hydroxyl) σ* (C-C) Naphthyl ring Moderate n → σ*
π (C=C) Tolyl ring π* (C=C) Naphthyl ring Moderate π → π*

Furthermore, analyses of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. This information is invaluable for understanding the reactivity of this compound and its interactions with other molecules. researchgate.netnih.gov

Photophysical and Photochemical Investigations of Azo Naphthol Systems

Excited-State Dynamics and Deactivation Pathways

Upon absorption of a photon, 4-(m-Tolylazo)-1-naphthol is promoted to an electronically excited state. The subsequent return to the ground state can occur through various radiative (e.g., fluorescence) and non-radiative pathways. The dynamics of these deactivation processes are exceptionally fast, often occurring on picosecond (10⁻¹² s) or femtosecond (10⁻¹⁵ s) timescales. Understanding these ultrafast events is key to controlling the photochemical outcome.

Time-resolved transient absorption spectroscopy is a powerful technique used to track the evolution of excited states. In studies of naphthalene-based azo dyes structurally similar to this compound, this method has revealed multiple distinct excited-state lifetimes, indicating a cascade of relaxation events. researchgate.netrsc.org

For a series of related trans-naphthalene azo compounds, deactivation from high-energy excited states involves several sequential steps. Typically, three distinct excited-state lifetimes are observed for analogues with less electron-donating substituents, while a fourth is seen for those with strong electron-donating groups. rsc.orgnih.gov The initial, extremely short lifetime (sub-picosecond) is often attributed to the rapid internal conversion from the initially populated S₂ state to the S₁ excited state, followed by vibrational cooling. researchgate.net Subsequent lifetimes, in the range of a few to tens of picoseconds, represent further relaxation processes on the S₁ potential energy surface, ultimately leading back to the ground state. rsc.orgnih.gov

The specific lifetimes are sensitive to the electronic nature of substituents on the phenyl ring. rsc.org For instance, increasing the electron-donating strength of the substituent can lead to longer-lived excited states. researchgate.netrsc.org

Table 1: Excited-State Lifetimes of Representative Naphthalene-Based Azo Dyes

Compound TypeLifetime 1 (τ₁)Lifetime 2 (τ₂)Lifetime 3 (τ₃)Lifetime 4 (τ₄)Reference
Less Electron-Donating Substituents~0.7–1.5 ps~3–4 ps20–40 ps- rsc.orgnih.gov
Strongly Electron-Donating Substituent0.7 ps4.8 ps17.8 ps40 ps rsc.orgnih.gov
Protonated Dyes&lt;1 ps~3 ps~13 ps~200 ps rsc.orgrsc.orgnih.gov

Fluorescence is a radiative deactivation pathway where a molecule emits a photon to return to the ground state. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. For most azo-naphthol systems, fluorescence is not the dominant deactivation pathway. researchgate.net

The low fluorescence quantum yields are attributed to the prevalence of efficient non-radiative decay channels, particularly the rapid cis/trans isomerization around the azo (-N=N-) bond, which provides a fast route for the excited molecule to return to the ground state without emitting light. researchgate.net The quantum yield is also influenced by substituent effects; studies on related compounds show that fluorescence yields tend to decrease with more electron-donating substituents. rsc.orgrsc.org Furthermore, environmental factors such as solvent polarity and the possibility of protonation can significantly alter fluorescence properties. rsc.orgrsc.org

Photoisomerization Mechanisms in Azo-Naphthol Chromophores

A hallmark of azo compounds is their ability to undergo reversible photoisomerization, switching between a thermally stable trans isomer and a metastable cis isomer upon irradiation with light. This process is the basis for their application as molecular switches.

The trans → cis isomerization is typically induced by UV or visible light, while the reverse cis → trans process can be driven by light of a different wavelength or can occur thermally in the dark. The kinetics of this thermal back-reaction are highly dependent on the molecular structure and the surrounding environment. rsc.org

For naphthalene-based azo dyes, the thermal cis-to-trans reversion lifetime (τ_reversion) is strongly influenced by the electronic properties of the substituents on the phenyl ring. A clear structure-property relationship has been observed where increasing the electron-donating strength of the substituent leads to a significant acceleration of the thermal reversion process. researchgate.netrsc.org This suggests that the transition state of the isomerization is more polar than the cis ground state, and its stabilization is key to the reaction rate. nih.govlongdom.org The mechanism for thermal isomerization in such compounds is generally believed to proceed via a rotational pathway around the N=N bond, rather than an inversion mechanism. rsc.org

Table 2: Thermal Cis-to-Trans Reversion Lifetimes for Naphthalene-Based Azo Dyes with Different Substituents

Substituent Type on Phenyl RingThermal Reversion Lifetime (τ_reversion)Reference
Weakly Electron-Donating~276 minutes rsc.orgnih.gov
Strongly Electron-Donating~8 minutes rsc.orgnih.gov

The photoisomerization behavior of azo-naphthol compounds can be dramatically altered by protonation. In an acidic environment, a proton can attach to one of the nitrogen atoms of the azo group. This modification has a profound effect on the electronic structure and the excited-state potential energy landscape of the molecule. rsc.orgrsc.org

Experimental and computational studies have shown that protonation of the azo group in naphthalene-based dyes completely shuts down the steady-state photoisomerization process. rsc.orgnih.govrsc.org Upon protonation, the excited-state dynamics become faster, and the molecule is effectively "locked" into the trans-configuration. rsc.orgnih.gov Time-dependent density functional theory (TDDFT) calculations reveal that protonation significantly alters the nature of the lowest excited state, impeding the necessary rotation or inversion around the azo bond that leads to isomerization. rsc.orgrsc.org Instead, the protonated molecule rapidly decays from the excited state back to the trans ground state, bypassing the isomerization channel. rsc.orgnih.gov

Excited-State Proton Transfer (ESPT) Dynamics in Naphthol-Based Azo Compounds

The presence of the acidic hydroxyl (-OH) group on the naphthalene (B1677914) ring introduces another potential excited-state deactivation pathway: excited-state proton transfer (ESPT). Aromatic alcohols like 1-naphthol (B170400) are known to become significantly more acidic upon photoexcitation. mdpi.com This increase in acidity can be dramatic, with the pKa value decreasing by several orders of magnitude, transforming a weak ground-state acid into a strong excited-state acid. mdpi.com

Role of Solvation Dynamics in Proton Transfer Processes

Impact of Intermolecular Hydrogen Bonding on ESPT Efficiency

Intermolecular hydrogen bonding is a key factor in determining the efficiency of Excited-State Proton Transfer (ESPT). In protic solvents, the hydroxyl group of the naphthol moiety can form hydrogen bonds with solvent molecules. These intermolecular bonds can either facilitate or hinder the proton transfer process depending on their strength and geometry.

For related naphthol compounds, temperature-dependent, picosecond-resolved measurements have been employed to identify the magnitude of the intermolecular hydrogen bonding energy associated with the ESPT process. It has been demonstrated that the strength of the hydrogen bond between the naphthol's hydroxyl group and the solvent can significantly influence the ESPT dynamics. A strong hydrogen bond to a proton-accepting solvent can lower the energy barrier for proton transfer, thereby increasing the efficiency of the process.

In the case of this compound, the azo group introduces additional sites for potential intermolecular interactions, which could further modulate the ESPT efficiency. However, specific research detailing the impact of intermolecular hydrogen bonding on the ESPT efficiency of this compound, including quantitative data or detailed findings, is not available in published scientific studies. General principles suggest that the interplay between the hydroxyl group and the azo group in forming hydrogen bonds with the solvent would be a critical area of investigation to understand its photochemical behavior fully.

Environmental Behavior and Advanced Remediation Technologies for Azo Naphthol Dyes

Advanced Oxidation Processes (AOPs) for Degradation of Azo Dyes

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. bohrium.comatlantis-press.com These methods are predicated on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of recalcitrant organic compounds, including azo dyes. nih.govresearchgate.net AOPs are considered promising technologies for treating dye-containing wastewater because many dye molecules have complex, photostable structures that are resistant to conventional biological decomposition. atlantis-press.com

Fenton and Photo-Fenton Oxidation Processes

The Fenton process is an AOP that utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. jofamericanscience.org This reaction is known for being relatively inexpensive and easy to operate, with no mass transfer limitations and short reaction times. atlantis-press.com The photo-Fenton process is an enhancement of the classic Fenton reaction, where the application of UV radiation increases the production of hydroxyl radicals, thereby accelerating the degradation of pollutants. jofamericanscience.orgresearchgate.net

Research on the degradation of Naphthol Blue Black (NBB), a complex azo dye, demonstrates the efficacy of these methods. In one study, the optimal conditions for NBB decolorization using the Fenton process were found to be a pH of 3, with initial concentrations of NBB, Fe²⁺, and H₂O₂ at 4.05 × 10⁻² mM, 0.05 mM, and 2 × 10⁻³ mM, respectively. deswater.com Under these conditions, a 99% decolorization was achieved after 60 minutes of reaction time. deswater.com The introduction of low-frequency ultrasound (40 kHz), known as the sono-Fenton process, significantly improved the decolorization efficiency, increasing it from 63% to 95% within just 5 minutes of reaction time, which is attributed to the increased rate of H₂O₂ production by ultrasonic irradiation. deswater.com

Comparative studies on other azo dyes, such as Acid Orange 8 and Acid Red 17, have shown that the photo-Fenton process is more efficient than the standard Fenton process. jofamericanscience.orgresearchgate.net The simultaneous use of UV irradiation with the Fenton reagent increases the degree of degradation. jofamericanscience.orgresearchgate.net For instance, the UV/Fe²⁺/H₂O₂ system achieved a 93.84% oxidation of Acid Fuchsin within 20 minutes, compared to 84.56% for the standard Fe²⁺/H₂O₂ system under the same conditions. researchgate.net The degradation efficiency is influenced by operational parameters such as the concentration of Fenton's reagent, H₂O₂, dye concentration, and the solution's pH. researchgate.net

ProcessTarget DyeKey ConditionsDegradation EfficiencyReaction TimeReference
FentonNaphthol Blue Black (NBB)pH 3, [Fe²⁺]=0.05 mM, [H₂O₂]=2x10⁻³ mM99% (decolorization)60 min deswater.com
Sono-FentonNaphthol Blue Black (NBB)pH 3, [Fe²⁺]=0.05 mM, [H₂O₂]=2x10⁻³ mM, 40 kHz US95% (decolorization)5 min deswater.com
Photo-FentonAcid FuchsinpH 3, [Fe²⁺]=0.18 mol·m⁻³, [H₂O₂]=0.06 mol·m⁻³, UV (λ=254 nm)93.84% (oxidation)20 min researchgate.net
FentonAcid FuchsinpH 3, [Fe²⁺]=0.18 mol·m⁻³, [H₂O₂]=0.06 mol·m⁻³84.56% (oxidation)20 min researchgate.net
Photo-FentonAcid Orange 8[Fe²⁺] = 2 x 10⁻⁵M100% (decolorization)47 min jofamericanscience.org
Photo-FentonAcid Red 17[Fe²⁺] = 1 x 10⁻⁵M95% (decolorization)60 min jofamericanscience.org

Ozonation, Peroxone, and Combined Oxidative Treatments

Ozonation is a widely used AOP where ozone (O₃), a powerful oxidant, is employed to degrade organic pollutants. atlantis-press.com The peroxone process combines ozone with hydrogen peroxide (O₃/H₂O₂), which accelerates the decomposition of ozone into highly reactive hydroxyl radicals, often enhancing the degradation efficiency. dergipark.org.tr

Studies have shown that ozonation can effectively decolorize azo dye solutions. For the azo dye Acid Yellow 17, an efficiency of 98% was achieved after 45 minutes at an ozone gas concentration of 16 g/m³. dergipark.org.tr However, the efficiency can be limited by the selectivity of ozone as an oxidant. researchgate.net

The electro-peroxone (EP) process, which combines ozonation with the electrochemical generation of hydrogen peroxide, has been demonstrated to be highly effective for treating textile wastewater. For the synthetic azo dye C.I. Reactive Black 5, the EP process achieved 100% decolorization after 60 minutes under optimal conditions (pH 7, 300 mA applied current). bohrium.comnih.gov This was found to be more effective than ozonation or electrolysis alone. bohrium.comnih.gov When applied to real textile effluent, the EP treatment resulted in 99% decolorization and 74% total organic carbon (TOC) removal after 2 hours. bohrium.com

Combining AOPs with other treatment methods, such as biological degradation, is often explored to achieve complete mineralization in a cost-effective manner. bohrium.comaustinpublishinggroup.com

Electrochemical Oxidation and Electro-Fenton Processes

Electrochemical oxidation is an AOP where pollutants are destroyed by direct oxidation at the anode or by indirect oxidation via electrochemically generated species like hydroxyl radicals. researchgate.net Naphthol compounds are known to undergo irreversible oxidation during anodic polarization, leading to the formation of naphthoxyl radicals and subsequent polymerization on the electrode surface. mdpi.com

The electro-Fenton process is a variation where the Fenton reagents (Fe²⁺ and H₂O₂) are generated in-situ through electrochemical reactions. This method offers advantages in terms of reagent control and minimizing sludge production.

A comparative study on the degradation of the azo dye cationic red X-GRL by wet oxidation (WO), electrochemical oxidation (EO), and wet electrochemical oxidation (WEO) found that the combined WEO process demonstrated synergistic effects for both color and Chemical Oxygen Demand (COD) removal. researchgate.net The WEO process was able to almost completely remove the color within 60 minutes at a relatively low temperature of 120°C, and achieved a COD removal of 43.2% in 120 minutes, indicating more complete mineralization compared to WO or EO alone. researchgate.net

Photocatalytic Degradation of Naphthol Blue Black and Related Azo Dyes

Photocatalysis is an AOP that involves the acceleration of a photoreaction in the presence of a catalyst. uni-lj.si It is considered an environmentally friendly and cost-effective technology for degrading complex organic compounds into simpler, less harmful substances. researchgate.netmdpi.com

Heterogeneous Semiconductor Photocatalysis (e.g., TiO₂, ZnO)

Heterogeneous photocatalysis using semiconductor nanoparticles like titanium dioxide (TiO₂) and zinc oxide (ZnO) is a widely researched method for dye degradation. uni-lj.siresearchgate.net When these semiconductors are irradiated with light of sufficient energy, electron-hole pairs are generated, which initiate redox reactions that produce reactive oxygen species (like •OH) responsible for breaking down dye molecules. rsc.org

The photocatalytic degradation of Naphthol Blue Black (NBB) has been successfully demonstrated using various TiO₂ and ZnO-based catalysts. Visible light-induced degradation of NBB on TiO₂ nanoparticles proceeds via a photosensitization pathway. acs.org The efficiency of these catalysts can be significantly enhanced by doping or creating composites. For example, a Ce-doped nano-Fe–TiO₂ (TFC) nanocomposite exhibited the highest photodegradation efficiency for NBB, reaching 89% for a 50 ppm solution within 5.5 hours under UV irradiation. rsc.orgnih.gov This represented a ~25% improvement over undoped TiO₂. rsc.org Similarly, a composite of multi-walled carbon nanotubes with Gd,N,S-tri-doped TiO₂ achieved a 95.7% degradation of Naphthol dye under a solar light source. researchgate.net

The effectiveness of photocatalysis is dependent on several operational parameters, including catalyst loading, initial dye concentration, and pH. For the solar degradation of NBB using an AgBr–ZnO catalyst, the optimal catalyst loading was found to be 3 g L⁻¹. tandfonline.com The degradation kinetics often follow a pseudo-first-order model. tandfonline.com

CatalystTarget DyeLight SourceKey ConditionsDegradation EfficiencyReaction TimeReference
Ce-doped nano-Fe–TiO₂ (TFC)Naphthol Blue Black (NBB)UV50 ppm dye, pH 389%5.5 h rsc.orgnih.gov
AgBr–ZnONaphthol Blue Black (NBB)Solar3 g L⁻¹ catalyst loadingHigh- tandfonline.com
MWCNT/Gd,N,S-TiO₂Naphthol DyeSolar-95.7%- researchgate.net
Cu(II) Schiff Base ComplexNaphthol Blue Black (NBB)UVpH acidic, 30 mg catalyst, 90µL H₂O₂Complete decolorization60 min aip.org

Reductive Photocatalytic Destruction using Polyoxometalates

Polyoxometalates (POMs) are metal-oxygen anion clusters that can act as efficient photocatalysts for the reductive degradation of azo dyes. researchgate.netnih.gov This process offers an alternative pathway to the more common oxidative degradation. The mechanism involves the absorption of light by the POM, which then oxidizes a sacrificial organic electron donor (like propan-2-ol). researchgate.netresearchgate.net The reduced POM subsequently transfers electrons to the azo dye, breaking the azo bond (-N=N-) and leading to its decolorization. researchgate.netresearchgate.net The POM catalyst is recycled back to its oxidized form in the process. researchgate.net

Various POMs, such as PW₁₂O₄₀³⁻ and SiW₁₂O₄₀⁴⁻, have been shown to be effective for the rapid destruction of Naphthol Blue Black. researchgate.net The efficiency of the decolorization depends on the type of POM, with the catalytic activity following the order PW₁₂O₄₀³⁻ > SiW₁₂O₄₀⁴⁻ > P₂W₁₈O₆₂⁶⁻, which corresponds to their photooxidizing ability. researchgate.net The process leads to the formation of aromatic amine derivatives, such as aniline, p-nitro-aniline, and p-phenylene-diamine, as intermediate products. researchgate.net The degradation rate is influenced by the concentration of the catalyst, the sacrificial donor, and the dye itself. researchgate.netresearchgate.net

Influence of Operational Parameters on Degradation Efficiency

The efficiency of degrading azo-naphthol dyes like 4-(m-Tolylazo)-1-naphthol through advanced oxidation processes is significantly influenced by several key operational parameters, including pH, catalyst load, and the initial dye concentration. irost.irnih.gov Optimizing these parameters is crucial for achieving maximal removal of color and mineralization of the dye into less harmful substances. nih.gov

pH: The pH of the aqueous solution plays a critical role in the photocatalytic degradation process. redalyc.org It affects the surface charge of the catalyst, the aggregation of catalyst particles, and the potential for the generation of hydroxyl radicals, which are the primary oxidizing species. d-nb.info For many azo dyes, degradation efficiency is enhanced under acidic or alkaline conditions compared to neutral pH. redalyc.orgresearchgate.net For instance, in the degradation of Reactive Red 198, an optimal pH of 3.7 was found to maximize removal efficiency. irost.ir In contrast, the ozonation of Corafix BR Red azo dye showed the highest decolorization efficiency at a pH of 10. redalyc.org This variation underscores that the optimal pH is specific to the dye's molecular structure and the chosen degradation technology.

Catalyst Load: The concentration of the photocatalyst, such as Titanium dioxide (TiO2) or Zinc oxide (ZnO), is another vital parameter. nih.govsphinxsai.com Initially, increasing the catalyst dosage generally leads to a higher degradation rate because of the increased number of active sites available for dye adsorption and photon absorption. irost.ir However, beyond an optimal concentration, the degradation efficiency may decrease. This decline is often attributed to increased turbidity of the solution, which scatters the UV light and prevents it from reaching the catalyst surface, as well as the agglomeration of catalyst particles, which reduces the effective surface area. irost.irsphinxsai.com For example, the optimal catalyst loading for the degradation of Benzidine Yellow (Y12) was found to be 2000 ppm. sphinxsai.com

Dye Concentration: The initial concentration of the dye also has a substantial impact on degradation efficiency. Generally, the rate of degradation decreases as the initial dye concentration increases. redalyc.orgacademicjournals.org At higher concentrations, more dye molecules are adsorbed onto the catalyst surface, which can inhibit the generation of hydroxyl radicals by blocking the active sites. researchgate.net Furthermore, the dye solution itself can absorb a significant fraction of the incoming light, reducing the photons available to activate the photocatalyst. This phenomenon, known as the inner filter effect, becomes more pronounced at higher dye concentrations. redalyc.org Studies on various azo dyes have consistently shown that lower initial concentrations lead to higher percentage removal efficiencies. redalyc.orgsemanticscholar.org

The interactive effects of these parameters are complex and require careful optimization for any specific azo-naphthol dye treatment scenario.

ParameterEffect on Degradation EfficiencyOptimal Condition Example (Azo Dyes)Rationale
pH Significantly influences catalyst surface charge and hydroxyl radical formation. redalyc.orgresearchgate.netpH 3.7 for Reactive Red 198 (photocatalysis); irost.ir pH 10 for Corafix BR Red (ozonation). redalyc.orgOptimal pH promotes adsorption of dye onto the catalyst and enhances the generation of oxidizing species. d-nb.info
Catalyst Load Increases to an optimum, then decreases. irost.ir2.25 g/L for Reactive Red 198; irost.ir 2000 ppm for Benzidine Yellow. sphinxsai.comBeyond the optimum, light scattering and particle agglomeration reduce the catalyst's effectiveness. sphinxsai.com
Dye Concentration Efficiency decreases as concentration increases. redalyc.orgacademicjournals.org50 mg/L for Corafix BR Red; redalyc.org 62 ppm for Reactive Red 198. irost.irHigh concentrations block active sites and cause an "inner filter effect," reducing light penetration. researchgate.net

Adsorption Phenomena and Mechanisms of Azo Dyes

Adsorption on Novel Carbon-Based Adsorbents

Novel carbon-based materials, particularly graphene nanosheets and carbon nanotubes, have emerged as highly effective adsorbents for removing azo dyes from aqueous solutions due to their large specific surface area, porous structure, and unique electronic properties. semanticscholar.orgresearchgate.net Graphene nanosheets, which are single layers of carbon atoms arranged in a honeycomb lattice, offer a superior surface area for adsorption. researchgate.net

The primary mechanism for the adsorption of azo dyes like this compound onto graphene surfaces is π-π stacking interactions. physchemres.orgphyschemres.org The aromatic rings present in both the azo dye structure and the graphene sheet facilitate strong, non-covalent bonds, leading to efficient removal from the solution. physchemres.org Molecular dynamics simulations have confirmed that this π-π stacking is the key driving force for the adsorption process. physchemres.org The presence of the graphene nanosheet weakens the interaction between the dye molecules and water, promoting the migration of the dye to the adsorbent surface. physchemres.org The process is typically physisorption, as indicated by low negative adsorption energies, which suggests that the adsorbent can potentially be regenerated and reused. researchgate.netphyschemres.org

AdsorbentKey Adsorption MechanismSupporting Evidence
Graphene Nanosheets (GNS) π-π stacking between aromatic rings of the dye and the GNS surface. physchemres.orgphyschemres.orgMolecular dynamics simulations show a spontaneous adsorption process driven by these interactions. physchemres.org
Multi-Walled Carbon Nanotubes (MWCNTs) Surface adsorption onto available vacant sites.Adsorption is highly dependent on initial dye concentration, with more efficient removal at lower concentrations due to greater availability of sites. semanticscholar.org

Thermodynamic and Kinetic Modeling of Adsorption Processes

Thermodynamic Modeling: Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated to determine the spontaneity and nature of the adsorption process. researchgate.netjmaterenvironsci.com

A negative ΔG° indicates that the adsorption process is spontaneous.

The value of ΔH° reveals whether the process is endothermic (positive ΔH°) or exothermic (negative ΔH°). researchgate.net For many azo dye adsorption systems on graphene or activated carbon, the process is found to be spontaneous and endothermic. researchgate.net

A positive ΔS° suggests increased randomness at the solid-liquid interface during adsorption. jmaterenvironsci.com

Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium state of adsorption. semanticscholar.orgresearchgate.net

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. semanticscholar.org

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. researchgate.net Studies have shown that for some azo dyes on graphene, the Freundlich isotherm provides a better fit, indicating a high capacity for adsorption. researchgate.net

Kinetic Modeling: Kinetic models are employed to investigate the rate of the adsorption process. The pseudo-first-order and pseudo-second-order models are most commonly used. researchgate.netresearchgate.net

The pseudo-first-order model suggests that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites.

The pseudo-second-order model implies that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. semanticscholar.org

Model TypeModel NameDescriptionCommon Finding for Azo Dye Adsorption
Thermodynamic Langmuir IsothermDescribes monolayer adsorption on a homogeneous surface. semanticscholar.orgFits well for some systems, indicating defined adsorption capacity (e.g., 166.67 mg/g for Acid Red 18 on MWCNTs). semanticscholar.org
Freundlich IsothermDescribes multilayer adsorption on a heterogeneous surface. researchgate.netOften provides a good fit, suggesting high adsorption capacity on varied surface sites (e.g., Reactive Black 5 on graphene). researchgate.net
Kinetic Pseudo-First-OrderRate is proportional to the number of available sites.Generally provides a poorer fit to experimental data compared to the pseudo-second-order model. semanticscholar.org
Pseudo-Second-OrderRate-limiting step is the surface adsorption process (chemisorption). semanticscholar.orgFrequently shows the best fit (R² > 0.99), indicating this is the controlling mechanism for many azo dyes on carbon adsorbents. semanticscholar.orgresearchgate.net

Environmental Fate and Abiotic Transformation of Azo Chromophores

Photodegradation Pathways under Environmental Conditions

The azo chromophore (–N=N–) is susceptible to degradation upon exposure to environmental factors, particularly ultraviolet (UV) radiation from sunlight. researchgate.net The photodegradation of azo dyes can proceed through direct photolysis or photocatalysis, often involving highly reactive oxygen species like hydroxyl radicals (•OH). researchgate.net

Under UV irradiation, the azo bond can be cleaved, leading to the destruction of the chromophore and thus the decolorization of the dye. researchgate.net The degradation pathway often involves the formation of several intermediate products before complete mineralization to CO2, water, and inorganic ions occurs. For a compound like this compound, the initial steps would likely involve the oxidation and cleavage of the azo linkage. This cleavage would result in the formation of aromatic amines and derivatives of naphthol. muk.ac.ir For instance, the photooxidation of naphthalene (B1677914), a core structure in this dye, is known to produce intermediates such as 1-naphthol (B170400) and hydroxyquinones. documentsdelivered.com These intermediates are then subject to further oxidation, leading to the opening of the aromatic rings and the formation of smaller organic acids before eventual mineralization. The specific pathway and the stability of the intermediates depend heavily on environmental conditions like pH and the presence of photosensitizers or catalysts in the water. d-nb.info

Anaerobic Reductive Cleavage of Azo Bonds

In anaerobic environments, such as in sediments or certain wastewater treatment stages, the primary transformation pathway for azo dyes is the reductive cleavage of the azo bond. nih.govdeepdyve.com This biotransformation is carried out by a wide range of anaerobic and facultative anaerobic microorganisms. nih.govdeepdyve.com The process involves the transfer of electrons from an electron donor (like a co-substrate) to the azo dye, which acts as the terminal electron acceptor. nih.gov

Applications in Advanced Materials Science and Functional Systems

Supramolecular Chemistry and Self-Assembly of Azo-Naphthol Derivatives

Supramolecular chemistry focuses on chemical systems composed of molecular subunits held together by reversible, non-covalent interactions. mdpi.com Azo-naphthol derivatives are particularly suited for this field due to their ability to engage in various intermolecular forces, leading to the formation of ordered, large-scale structures from simpler molecular components. tue.nlnih.gov

The construction of predictable supramolecular architectures relies on the precise control of non-covalent interactions. mdpi.com In azo-naphthol systems, hydrogen bonds, π-π stacking, and van der Waals forces are the primary interactions that guide the self-assembly process. researchgate.netrsc.org The hydroxyl (-OH) group of the naphthol moiety is a potent hydrogen bond donor, while the aromatic rings of the naphthol and tolyl groups are capable of engaging in π-π stacking interactions.

Table 1: Non-Covalent Interactions in a Sudan I-Nickel(II) Complex

Interaction Type Groups Involved Distance (Å) Significance
π-π Stacking Naphthol groups (adjacent molecules) 3.852 Crystalline Packing

Data derived from studies on analogous azo-naphthol compounds. researchgate.net

Low molecular weight supramolecular gelators (LMWGs) are small molecules that can self-assemble in a solvent to create a three-dimensional network, entrapping the solvent and forming a gel. rsc.orgresearchgate.netwhiterose.ac.uk This process is driven by the hierarchical assembly of the gelator molecules into anisotropic structures, such as fibers or ribbons, through specific non-covalent interactions. whiterose.ac.uk

Azo compounds have been investigated as LMWGs, particularly due to their photo-responsive nature, which allows for light-induced gel-to-sol transitions. researchgate.net The integration of a photo-switchable azo unit into a peptide backbone, for example, can create dynamic, light-responsive "smart" materials. researchgate.net While the application of 4-(m-Tolylazo)-1-naphthol specifically as an LMWG is an emerging area, its structural features—a rigid aromatic core capable of π-stacking and a hydrogen-bonding hydroxyl group—are characteristic of many known gelators. These properties suggest its potential for forming supramolecular gels in appropriate solvents, which could have applications in areas like drug delivery and environmental remediation. rsc.orgnih.gov

Metal Complexation and Coordination Chemistry

The azo and hydroxyl groups of this compound and related compounds make them excellent chelating agents for a variety of metal ions. The resulting metal complexes often exhibit enhanced stability and unique physicochemical properties compared to the free ligand. orientjchem.orgacs.org

Metal chelates of azo-naphthol ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often under reflux. nih.govutq.edu.iqjetir.org The ligand generally acts as a bidentate agent, coordinating to the metal ion through the oxygen of the deprotonated hydroxyl group and one of the nitrogen atoms of the azo group, forming a stable chelate ring. orientjchem.orgnih.govnih.gov

Studies on the closely related ligand 4-(2-hydroxyphenylAzo)-1-naphthol (Az) provide a clear example of this process. acs.orgnih.gov Complexes with Manganese(II), Iron(III), and Chromium(III) have been synthesized and characterized using various techniques. nih.gov Infrared (IR) spectroscopy confirms coordination, showing a shift in the N=N stretching frequency to a lower wavenumber and the disappearance of the phenolic -OH band upon complexation. nih.gov Techniques such as elemental analysis, magnetic susceptibility measurements, and thermogravimetric analysis (TGA) are used to determine the stoichiometry and geometry of the resulting complexes. acs.orgnih.gov For instance, an octahedral geometry was proposed for the Fe(III) complex with 4-(2-hydroxyphenylAzo)-1-naphthol based on its magnetic moment of 1.84 µB. nih.gov

Table 2: Characterization Data for Metal Complexes of 4-(2-hydroxyphenylAzo)-1-naphthol (Az)

Complex Formula Color Molar Conductance (Ω⁻¹cm²mol⁻¹) Magnetic Moment (µB) Proposed Geometry
CrAz₂ [Cr(Az)₂(H₂O)₂]Cl Brown 65.4 3.82 Octahedral
MnAz₂ [Mn(Az)₂(H₂O)₂] Brownish Green 10.2 5.87 Octahedral

Data sourced from studies on the analogous ligand 4-(2-hydroxyphenylAzo)-1-naphthol. nih.gov

The rational design of ligands is crucial for controlling the properties of metal complexes. mdpi.comharvard.edu In azo-naphthol ligands, the binding affinity for different metal ions is influenced by both electronic and steric factors. The electron-donating or withdrawing nature of substituents on the aromatic rings can modulate the electron density on the coordinating nitrogen and oxygen atoms, thereby affecting the stability of the metal-ligand bond. mdpi.commdpi.com

The affinity of a ligand for a metal ion can be quantified by its binding or dissociation constant. nih.gov For azo-naphthol ligands, the formation of stable five- or six-membered chelate rings is a key driver of high binding affinity. nih.gov The specific structure of this compound, with its tolyl substituent, can influence the steric environment around the coordination site, potentially favoring certain geometries or metal ions over others. Understanding these principles allows for the targeted synthesis of complexes with desired properties, such as specific catalytic activity or sensory capabilities. mdpi.com

Photochromic Materials and Optical Data Storage Applications

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. researchgate.net Azo compounds, including this compound, are a well-known class of photochromic molecules. researchgate.net This property stems from the trans-cis (or E/Z) isomerization around the nitrogen-nitrogen double bond upon irradiation with light of a specific wavelength, typically UV light. rsc.org The reverse isomerization can be triggered by visible light or heat.

This reversible switching between two distinct states makes azo-based materials promising candidates for high-density optical data storage. researchgate.netresearchgate.netnih.gov Information can be "written" by using a laser to induce the trans-to-cis isomerization in a specific area of the material, representing a digital "1". The data can then be "read" by detecting the change in absorbance or fluorescence and "erased" by inducing the back-isomerization. nih.govnih.gov The thermal stability of both isomers and the resistance to degradation over many switching cycles (fatigue resistance) are critical requirements for practical applications. researchgate.net While challenges remain, the development of azo-naphthol-based photochromic materials continues to be an active area of research for next-generation data storage solutions. researchgate.netazom.com

Chemical Sensing and Detection Technologies

No specific studies detailing the application of this compound in chemical sensing and detection technologies were identified in the available scientific literature.

There is currently no available research that describes the design or synthesis of colorimetric or fluorometric sensors utilizing this compound as the active sensing component.

Information regarding the selective recognition and detection of specific analytes, such as metal ions or halides, using this compound is not present in the reviewed scientific literature. Consequently, no detailed research findings or data tables on its performance in these applications can be provided.

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) for Analysis of Compound Purity and Degradation Products

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of azo dyes due to its high resolution, sensitivity, and wide applicability. ijpca.org It is extensively used to separate the target compound from impurities, starting materials, and potential degradation products.

The development of a robust HPLC method for "4-(m-Tolylazo)-1-naphthol" would involve a systematic optimization of chromatographic conditions to achieve adequate separation and quantification. A typical approach would utilize reversed-phase chromatography, which is well-suited for separating moderately polar to nonpolar compounds like many azo dyes. researchgate.net

Method development focuses on several key parameters:

Stationary Phase: A C18 column is the most common choice for reversed-phase HPLC analysis of azo dyes, offering excellent retention and separation capabilities for a wide range of aromatic compounds. researchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. researchgate.netupce.cz A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar parent dye. doi.org

Flow Rate and Column Temperature: These are optimized to achieve sharp peaks and reproducible retention times. A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 40°C) are common starting points. upce.cz

Once developed, the method must be validated to ensure its reliability and accuracy for its intended purpose. researchgate.net Validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). researchgate.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range. researchgate.net

Accuracy: The closeness of the test results to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The table below outlines typical parameters for a validated HPLC method for azo dye analysis.

ParameterTypical Value/RangeReference
Linearity (R²) ** > 0.999 researchgate.net
Accuracy (Recovery %) 98 - 102% researchgate.net
Precision (RSD %) **< 2% researchgate.net
LOD µg/mL to ng/mL range researchgate.net
LOQ µg/mL to ng/mL range researchgate.net

To enhance the information obtained from an HPLC separation, the chromatograph is often coupled with one or more detectors.

HPLC-UV/Vis: A UV-Visible spectrophotometric detector is the most common detector used with HPLC for azo dye analysis. mdpi.com Azo dyes, including "this compound," possess chromophores that absorb light in the UV-Visible region, making this a highly sensitive detection method. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is particularly useful as it can acquire the full UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. nih.govoup.com The maximum absorbance wavelength (λmax) for "this compound" would be selected for quantification to achieve the highest sensitivity.

HPLC-Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for the analysis of "this compound". upce.cz This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, allowing for the determination of the molecular weight of the parent compound and its degradation products. researchgate.net This is invaluable for identifying unknown impurities and elucidating degradation pathways. scienceopen.com

The following table summarizes typical HPLC-UV/Vis and HPLC-MS conditions for azo dye analysis.

ParameterHPLC-UV/VisHPLC-MS
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Ammonium Acetate BufferAcetonitrile:Water with 0.1% Formic Acid
Detection UV/Vis at λmaxMass Spectrometry (ESI)
Flow Rate 1.0 - 1.2 mL/min0.5 - 1.0 mL/min

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular structure of "this compound". It provides information about the molecular weight and the structure of the molecule through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile compounds like azo dyes. upce.cz It allows for the ionization of the analyte directly from a solution, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. ekb.eg This provides a clear determination of the molecular weight of the parent compound.

For "this compound", ESI-MS would be used to confirm its molecular weight. Furthermore, by inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation in tandem MS), characteristic fragment ions can be generated. The fragmentation pattern of azo dyes often involves cleavage of the C-N bonds adjacent to the azo linkage, providing valuable structural information for confirmation and for identifying metabolites or degradation products where the core structure has been modified. researchgate.netnih.gov

Synergistic Application of Multiple Analytical and Spectroscopic Techniques for Comprehensive Characterization

While each analytical technique provides valuable information, a comprehensive characterization of "this compound" is best achieved through the synergistic application of multiple techniques. The combination of HPLC with both UV/Vis and MS detection provides a wealth of information from a single chromatographic run: retention time for identification, UV/Vis spectrum for confirmation and quantification, and mass-to-charge ratio for molecular weight determination and structural elucidation of unknown peaks. researchgate.net

For a complete and unambiguous structural confirmation, data from these techniques would be integrated with results from other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. This multi-technique approach ensures a thorough and reliable characterization of the compound, which is essential for research and quality control purposes.

Conclusion and Future Research Directions

Current State of Research on Azo-Naphthol Chromophores

Research into azo-naphthol chromophores remains robust, driven by their versatile properties and wide range of applications. semanticscholar.org Current investigations are multifaceted, encompassing the synthesis of novel derivatives, exploration of their photophysical and chemical properties, and their integration into functional materials. A significant portion of ongoing research is dedicated to understanding the structure-property relationships that govern the color, stability, and reactivity of these dyes. The tautomerism between the azo and hydrazone forms in naphthol-based azo dyes is a key area of study, as it significantly influences the compound's color and stability. researchgate.net

Recent studies have also focused on the biological activities of azo-naphthol derivatives, exploring their potential as antimicrobial and anticancer agents. nist.govrepec.org The ability of these compounds to chelate with metal ions has led to their use in analytical chemistry for the detection and quantification of various metal ions. nih.gov Furthermore, the environmental fate and remediation of azo dyes are critical areas of research, with numerous studies investigating microbial and enzymatic degradation pathways to address the environmental concerns associated with their widespread use. rsc.orgscione.comresearchgate.net

Outlook on Advancements in Synthetic Methodologies and Structural Elucidation

The synthesis of azo-naphthol dyes is a well-established area of organic chemistry, traditionally relying on the diazotization of an aromatic amine followed by coupling with a naphthol derivative. mdpi.com However, future advancements are geared towards the development of more sustainable and efficient synthetic protocols.

Key Future Directions in Synthesis:

Green Chemistry Approaches: There is a strong impetus to move away from harsh reaction conditions and hazardous reagents. Future methodologies will likely focus on solvent-free reactions, the use of solid acid catalysts, and grinding methods to minimize environmental impact. researchgate.netmdpi.comresearchgate.net The use of biocatalysts, such as enzymes, for the synthesis of azo compounds is also a promising green alternative. researchgate.net

Continuous Flow Synthesis: Continuous flow manufacturing offers several advantages over traditional batch processes, including improved safety, better control over reaction parameters, and potential for scalability. This methodology is particularly well-suited for the synthesis of azo dyes, which often involve unstable diazonium intermediates. canada.ca

Novel Coupling Partners and Functionalization: Research will continue to explore the use of new and diverse coupling partners to create azo-naphthol dyes with tailored properties. Post-synthetic modification of the azo-naphthol scaffold will also be a key area for creating functional dyes for specific applications.

Advancements in Structural Elucidation:

The precise determination of the molecular structure, including the predominant tautomeric form, is crucial for understanding the properties of azo-naphthol dyes. Advanced spectroscopic and crystallographic techniques are becoming indispensable tools for researchers.

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are powerful for unambiguously assigning the protons and carbons in complex azo dye molecules, providing detailed insights into their connectivity and tautomeric forms.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive evidence of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This is particularly important for resolving the azo-hydrazone tautomerism debate for specific compounds.

Computational Spectroscopy: The integration of experimental data with theoretical calculations, such as Density Functional Theory (DFT), can provide a deeper understanding of the spectroscopic properties and aid in the interpretation of complex spectra. researchgate.net

Due to the limited availability of specific experimental data for 4-(m-Tolylazo)-1-naphthol, the following table presents representative spectroscopic data for a closely related analogue, 4-(2-Hydroxyphenylazo)-1-naphthol, to illustrate the typical characterization data for this class of compounds. nih.gov

Spectroscopic Data for 4-(2-Hydroxyphenylazo)-1-naphthol
Technique Observed Peaks/Signals
FT-IR (cm⁻¹)3114–3218 (O-H), 3001 (Ar-H), 1542 (N=N)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)11.25 (s, 1H, OH), 8.56 (s, 1H, OH), 8.26–6.98 (m, 10H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)157.99, 154.55, 139.65, 132.84, 128.50, 125.93, 123.20, 123.07, 122.43, 120.31, 118.34, 115.53, 109.05

Table 1: Spectroscopic data for a representative azo-naphthol compound, 4-(2-Hydroxyphenylazo)-1-naphthol. This data is provided as an illustration due to the scarcity of published data for this compound. nih.gov

Prospects for Computational Modeling and Predictive Capabilities

Computational chemistry is poised to play an increasingly vital role in the design and development of new azo-naphthol chromophores. Density Functional Theory (DFT) has already proven to be a valuable tool for studying the geometric and electronic properties of these molecules. researchgate.net The future will see a greater emphasis on predictive modeling to accelerate the discovery of new dyes with desired properties.

Future Trends in Computational Modeling:

Machine Learning and AI: Machine learning algorithms are being developed to predict various properties of azo dyes, such as their maximum absorption wavelength (λmax) and toxicity, based on their molecular structure. nih.govnih.gov These models can be trained on large datasets of known azo dyes to rapidly screen virtual libraries of new compounds, identifying promising candidates for synthesis and experimental validation.

Time-Dependent DFT (TD-DFT): TD-DFT calculations will be further utilized to predict the UV-Vis absorption spectra of new azo-naphthol dyes, aiding in the rational design of compounds with specific colors. aatbio.com

Modeling of Environmental Interactions: Computational models will be increasingly used to predict the environmental fate of azo dyes, including their binding to soil and sediment, and their susceptibility to biodegradation. This will aid in the design of more environmentally benign dyes.

The following table presents a conceptual comparison of different computational models that could be applied to predict the properties of this compound.

Computational Modeling Approaches for Azo-Naphthol Dyes
Modeling Technique Predicted Properties Potential Impact
Density Functional Theory (DFT)Molecular geometry, electronic structure, vibrational frequencies, reaction mechanisms. nih.govProvides fundamental understanding of structure-property relationships.
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, excited state properties. aatbio.comEnables the rational design of dyes with specific colors and photophysical properties.
Machine Learning (QSPR/QSAR)Maximum absorption wavelength (λmax), toxicity, biodegradability. nih.govAccelerates the discovery of new dyes with desired properties and improved safety profiles.

Table 2: Overview of computational modeling techniques and their potential applications in the study of azo-naphthol chromophores.

Emerging Opportunities in Advanced Materials Science and Environmental Applications

While azo-naphthol dyes have a long history in the textile industry, their unique photophysical and chemical properties are opening up new opportunities in advanced materials and environmental science.

Advanced Materials Applications:

Nonlinear Optics (NLO): The extended π-conjugated system in azo-naphthol dyes gives rise to significant nonlinear optical properties. researchgate.net These materials have potential applications in optical switching, optical data storage, and frequency conversion. researchgate.netnih.gov Future research will focus on designing and synthesizing new azo-naphthol derivatives with enhanced NLO responses.

Sensors and Chemosensors: The ability of azo-naphthol compounds to change color upon binding to specific analytes makes them attractive for the development of chemical sensors. repec.orgresearchgate.netresearchgate.net Research is ongoing to develop selective and sensitive sensors for the detection of metal ions, anions, and biologically important molecules. repec.orgnist.gov

Functional Polymers: Incorporating azo-naphthol chromophores into polymer backbones can lead to materials with interesting properties, such as photo-responsive behavior and high thermal stability. These functional polymers could find applications in areas such as holographic data storage and flexible electronics. nih.gov

Environmental Applications:

Bioremediation: The environmental persistence of some azo dyes is a significant concern. Research into the bioremediation of dye-contaminated wastewater is a critical area. rsc.orgresearchgate.net This involves the use of microorganisms, such as bacteria and fungi, to break down azo dyes into less harmful compounds. researchgate.netuobabylon.edu.iq Future work will focus on identifying and engineering more efficient microbial strains and enzymatic systems for dye degradation.

Phytoremediation: The use of plants to remove or degrade azo dyes from soil and water is another promising green technology.

Adsorption: The development of new adsorbent materials for the efficient removal of azo dyes from industrial effluents is an active area of research.

The following table provides a summary of the bioremediation efficiency of different microbial species for various azo dyes, illustrating the potential for this technology.

Bioremediation of Azo Dyes by Different Microorganisms
Microorganism Azo Dye Decolorization Efficiency (%)
Pseudomonas aeruginosaBrown 703~71% rsc.org
Bacillus megateriumReactive Green 1992.3% scione.com
Bacillus velezensisReactive Green 1984.2% scione.com
Enterococcus faeciumMethyl Red65.7% researchgate.net
Chlorella vulgaris (immobilized)Congo Red90.1%

Table 3: Examples of the efficiency of different microorganisms in the bioremediation of various azo dyes. This data highlights the potential of biological methods for treating dye-polluted wastewater.

Interdisciplinary Research Synergies and Unexplored Avenues

The future of research on this compound and related azo-naphthol chromophores will be characterized by increasing interdisciplinary collaboration. The diverse properties of these compounds make them relevant to a wide range of scientific fields.

Potential Interdisciplinary Synergies:

Medicinal Chemistry and Biology: The exploration of the biological activities of azo-naphthol derivatives, including their potential as therapeutic agents, will require close collaboration between synthetic chemists and biologists. nist.govnih.gov

Materials Science and Engineering: The development of new materials based on azo-naphthol chromophores for applications in electronics, photonics, and sensor technology will necessitate partnerships between chemists and materials scientists. nih.gov

Environmental Science and Biotechnology: Tackling the environmental challenges posed by azo dyes will require a concerted effort from environmental scientists, microbiologists, and biotechnologists to develop effective bioremediation strategies. researchgate.net

Forensic Science: The use of azo-naphthol complexes as chemosensors for the detection of amino acids and other analytes of forensic interest is an emerging area of research. researchgate.net

Unexplored Avenues:

Supramolecular Chemistry: The self-assembly of azo-naphthol derivatives into well-defined supramolecular architectures could lead to the development of new materials with novel functions.

Catalysis: The use of azo-naphthol metal complexes as catalysts in organic synthesis is a relatively unexplored area that warrants further investigation.

Photo-pharmacology: The photo-responsive nature of the azo bond could be exploited in the development of photo-activated drugs, where the therapeutic activity can be controlled by light.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(m-Tolylazo)-1-naphthol, and how can purity be validated?

Synthesis typically involves diazo coupling between m-toluidine and 1-naphthol under controlled pH (acidic conditions). A stoichiometric metal salt (e.g., Co(II) or Ni(II)) may be added to stabilize the azo bond. Purification via recrystallization in ethanol or ethanol-water mixtures is common to remove unreacted precursors. Purity can be validated using UV-Vis spectroscopy (absorbance maxima ~450 nm) and HPLC with a C18 column (methanol/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands. For example, Co(II) complexes absorb at ~446 nm and Ni(II) at ~453 nm in aqueous solutions at pH 7.6–9.0 .
  • FT-IR : Confirm azo (-N=N-) stretching vibrations (~1450–1600 cm⁻¹) and hydroxyl group presence (~3300 cm⁻¹).
  • NMR : Use ¹H/¹³C NMR in deuterated DMSO to resolve aromatic proton environments and confirm substitution patterns .

Q. What are the key applications of this compound in analytical chemistry?

This compound serves as a chromogenic reagent for spectrophotometric determination of transition metals (e.g., Co(II), Ni(II)) via complexation. Optimal conditions include:

  • pH : 7.6 for Co(II), 9.0 for Ni(II).
  • Reagent Concentration : 1.5–2.5 mL of 1×10⁻³ M solution per 10 mL sample.
    Linear ranges typically span 0.1–10 μg/mL with detection limits <0.1 μg/mL .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the selectivity of this compound for specific metal ions in complex matrices?

  • Masking Agents : Add EDTA or citrate to suppress interference from Fe(III) or Cu(II).
  • pH Gradients : Use microfluidic systems to spatially resolve metal-ligand binding at varying pH levels.
  • Multivariate Calibration : Apply chemometric models (e.g., partial least squares) to deconvolute overlapping absorbance spectra in multicomponent systems .

Q. What mechanistic insights explain the thermal stability and photocatalytic degradation pathways of this compound?

  • Thermal Stability : The naphthol backbone resists decomposition up to 300°C due to aromatic stabilization. Azo bonds (-N=N-) may cleave above 200°C, releasing nitro intermediates .
  • Photocatalysis : Under UV light with TiO₂/SiO₂ catalysts, degradation follows pseudo-second-order kinetics (rate constant ~0.05–0.1 min⁻¹). Primary degradation products include 1-naphthol and m-toluidine derivatives .

Q. How does this compound interact with biological systems, and what are its environmental implications?

  • Bioconcentration : Moderate bioaccumulation (BCF ~31) is predicted due to log Kow ~2.85. Rapid metabolism in aquatic organisms (e.g., hydrolysis to 1-naphthol) limits persistence .
  • Toxicity Screening : Use zebrafish embryos or Daphnia magna to assess acute toxicity (LC₅₀). Electrochemical sensors (e.g., β-cyclodextrin-modified electrodes) enable real-time monitoring in water with detection limits ~3×10⁻⁷ M .

Q. What advanced computational methods can predict the electronic properties and reactivity of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study HOMO-LUMO gaps (~3.5 eV) and azo bond polarization.
  • Molecular Dynamics : Simulate solvent effects on complexation kinetics (e.g., ethanol vs. water) .

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